7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
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Overview
Description
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride: is a chemical compound with the molecular formula C6H8ClF2N3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: Its fluorinated structure can enhance binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, enhancing its binding affinity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: A non-fluorinated analog with similar structural features but different chemical properties.
Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine:
Uniqueness: The presence of fluorine atoms in 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride imparts unique properties, such as increased chemical stability and enhanced biological activity. These features make it a valuable compound for various applications compared to its non-fluorinated or differently substituted analogs .
Properties
IUPAC Name |
7,7-difluoro-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)3-9-1-4-2-10-11-5(4)6;/h2,9H,1,3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHAFICDAOIMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1)(F)F)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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